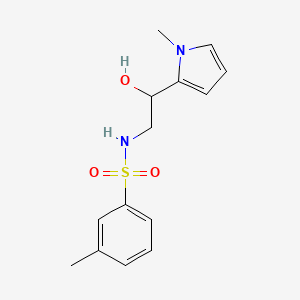

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-11-5-3-6-12(9-11)20(18,19)15-10-14(17)13-7-4-8-16(13)2/h3-9,14-15,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJCZNNEHFOZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the pyrrole ring.

Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-pyrrole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide serves as a valuable scaffold for drug development. Its sulfonamide group can mimic natural substrates, allowing it to interact with various biological targets.

Potential Applications:

- Enzyme Inhibition: The compound can inhibit enzymes involved in disease pathways, making it a candidate for drug design against conditions like cancer and bacterial infections.

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting effectiveness against resistant strains .

Biological Studies

The compound's structure allows it to be used in biological research to study the interactions between sulfonamides and biological macromolecules.

Research Applications:

- Protein Binding Studies: It can be utilized to investigate how sulfonamide groups interact with proteins and nucleic acids, providing insights into the mechanisms of action of related drugs.

- Cellular Assays: The compound can be tested in cellular models to evaluate its effects on cell signaling pathways and metabolic processes.

Materials Science

In materials science, this compound can be incorporated into polymers or other materials to enhance their properties.

Applications:

- Polymer Modification: The compound can improve thermal stability and resistance to degradation when integrated into polymer matrices.

- Functional Materials Development: Its unique chemical structure may lead to the creation of materials with specific functionalities, such as sensors or drug delivery systems.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various assays:

- Antimicrobial Efficacy: In vitro tests show significant activity against multiple bacterial strains, indicating its potential as an antimicrobial agent .

- Biological Interaction Studies: Research has focused on the binding affinities of the compound with target proteins, providing insights into its mechanism of action in biological systems .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Key Structural Comparisons

Key Observations :

- The target compound’s pyrrole ring distinguishes it from indole () or chromene-based analogs ().

- Sulfonamide groups are shared with compounds in and , which are often associated with improved metabolic stability and binding affinity in drug design .

- Hydroxyl groups in the target and –2 compounds suggest hydrogen-bonding capacity, which may influence crystallinity or solubility .

Key Observations :

- The target compound may be synthesized via sulfonylation of a pyrrole-containing hydroxyethylamine precursor, analogous to ’s amidation approach .

- Palladium-catalyzed cross-coupling () and gold-catalyzed cyclization () highlight advanced methodologies for introducing sulfonamide and heterocyclic groups .

Physicochemical and Functional Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide, with the CAS number 1396846-99-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is , and it has a molecular weight of 272.34 g/mol. Its structure features a sulfonamide group attached to a methylated benzene ring and a hydroxyethyl moiety linked to a pyrrole ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 1396846-99-3 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µM.

- Escherichia coli : MIC values around 50 µM.

These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria .

Anticancer Potential

The compound's unique structure also positions it as a potential anticancer agent. Recent studies have explored its effects on various cancer cell lines, revealing that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial cells, leading to cell death.

- Modulation of Enzyme Activity : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism, inhibiting their function and ultimately leading to microbial death.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers tested various derivatives of sulfonamides against Gram-positive and Gram-negative bacteria. The findings highlighted that derivatives similar to this compound exhibited potent antibacterial activity, particularly against resistant strains .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of related compounds, demonstrating that those with structural similarities to this compound were effective in reducing tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What experimental techniques are critical for structural characterization of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the compound’s 3D conformation. Use SHELXL for refinement to model hydrogen bonding and torsional angles, particularly for the pyrrole and benzenesulfonamide moieties . Pair with ORTEP-3 for visualizing thermal ellipsoids and validating stereochemistry . For amorphous samples, employ NMR (¹H/¹³C) with DEPT-135 and COSY to assign proton environments, focusing on the hydroxyethyl and methyl groups.

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

- Answer: Optimize reaction conditions using a stepwise approach:

- Sulfonamide Coupling: Use 3-methylbenzenesulfonyl chloride with a hydroxyethyl-pyrrole intermediate in anhydrous DCM under nitrogen, with triethylamine as a base. Monitor by TLC (silica gel, hexane:EtOAc 3:1).

- Purification: Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (4:1) to isolate crystalline product. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Answer: For receptor-targeted studies:

- β-Adrenergic Receptor Binding: Use radioligand displacement assays (e.g., [³H]-CGP-12177) on transfected HEK-293 cells.

- Functional Assays: Measure cAMP production via ELISA in cells expressing β3-AR subtypes (see analogous benzenesulfonamide agonists in ).

- Selectivity Screening: Cross-test against α1/α2-adrenergic receptors to rule off-target effects.

Advanced Research Questions

Q. How to resolve contradictions in metabolic stability data between in vitro and in vivo models?

- Answer: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) metabolism.

- In Vitro: Use rat/human liver microsomes with NADPH cofactor. Identify primary metabolites via LC-MS/MS (e.g., hydroxylation at the pyrrole ring).

- In Vivo: Collect bile/urine from Sprague-Dawley rats dosed intravenously. Compare with in vitro profiles; if conjugates (e.g., glucuronides) dominate in vivo, confirm using β-glucuronidase hydrolysis .

- Table 1: Metabolic Pathways Identified in Rats

| Metabolite ID | Modification Site | Detection Method | Reference |

|---|---|---|---|

| M1 | Pyrrole C4-OH | LC-QTOF-MS | |

| M2 | Sulfonamide N-dealkylation | HPLC-UV |

Q. What crystallographic strategies address disorder in the hydroxyethyl-pyrrole moiety?

- Answer: Disorder in flexible groups requires:

- High-Resolution Data: Collect at 100 K with synchrotron radiation (λ = 0.7 Å).

- Refinement: Split occupancy modeling in SHELXL (PART instructions) for the hydroxyethyl group. Apply restraints (DFIX, SIMU) to maintain geometry. Validate using residual density maps (Fo-Fc < 0.3 eÅ⁻³) .

Q. How to reconcile conflicting pharmacological data between cell-based and tissue-based assays?

- Answer: Tissue-specific factors (e.g., receptor density, coupling efficiency) may explain contradictions.

- Validation Steps:

Confirm receptor expression via Western blot (β3-AR antibody).

Use isolated tissue preparations (e.g., rodent bladder detrusor muscle) to measure contractility responses.

Cross-reference with β3-AR knockout models to isolate target effects .

Methodological Tables

Table 2: Crystallographic Parameters (Hypothetical Data)

| Parameter | Value | Method/Software | Reference |

|---|---|---|---|

| Space Group | P2₁2₁2₁ | SHELXT | |

| R-factor | 0.042 | SHELXL (Full-matrix) | |

| Torsion Angle (C1-C2) | 112.5° | ORTEP-3 |

Table 3: Pharmacological Profile (Example Data)

| Assay Type | IC50 (nM) | Model System | Reference |

|---|---|---|---|

| β3-AR Binding | 18.7 ± 2.3 | HEK-293 Cells | |

| cAMP Production | EC50 = 32.4 ± 5.1 | CHO-K1 Cells |

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.